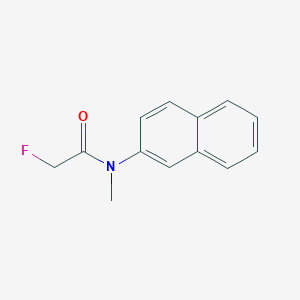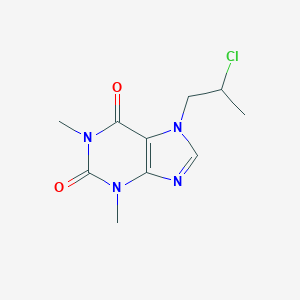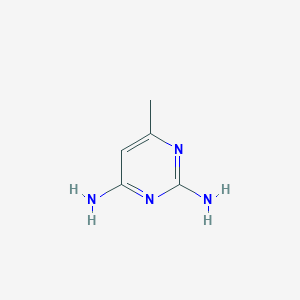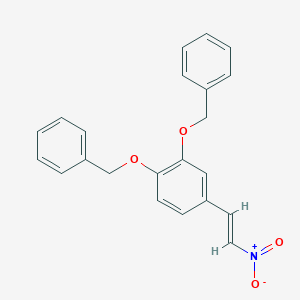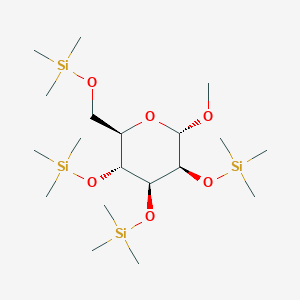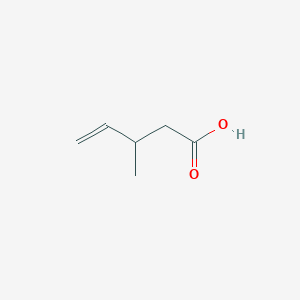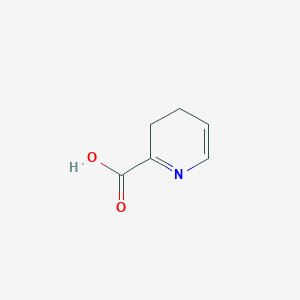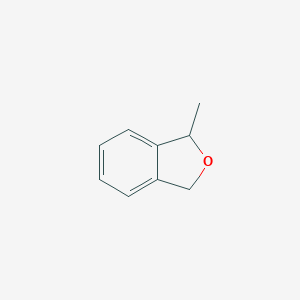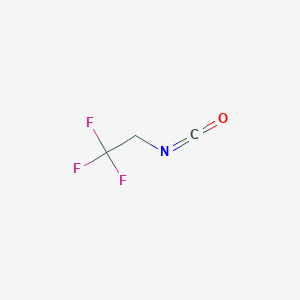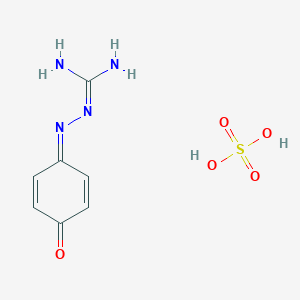
2-(4-Oxo-2,5-cyclohexadien-1-ylidene)hydrazinecarboximidamide Sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Oxo-2,5-cyclohexadien-1-ylidene)hydrazinecarboximidamide sulfate is a complex organic compound with the molecular formula C7H10N4O5S and a molecular weight of 262.246 g/mol . This compound is known for its unique chemical structure, which includes a cyclohexadienone ring and a hydrazinecarboximidamide group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-2,5-cyclohexadien-1-ylidene)hydrazinecarboximidamide sulfate typically involves the reaction of cyclohexadienone derivatives with hydrazinecarboximidamide under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(4-Oxo-2,5-cyclohexadien-1-ylidene)hydrazinecarboximidamide sulfate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions . Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions may produce more reduced forms of the compound .
Scientific Research Applications
2-(4-Oxo-2,5-cyclohexadien-1-ylidene)hydrazinecarboximidamide sulfate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Oxo-2,5-cyclohexadien-1-ylidene)hydrazinecarboximidamide sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, altering their activity and affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,5-Cyclohexadien-1-one, 4-(4-oxo-2,5-cyclohexadien-1-ylidene): This compound shares a similar cyclohexadienone structure but lacks the hydrazinecarboximidamide group.
Hydrazinecarboximidamide derivatives: These compounds have similar functional groups but different core structures.
Uniqueness
2-(4-Oxo-2,5-cyclohexadien-1-ylidene)hydrazinecarboximidamide sulfate is unique due to its combination of a cyclohexadienone ring and a hydrazinecarboximidamide group, which imparts distinct chemical properties and reactivity . This uniqueness makes it valuable for specific research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
1-(4-hydroxyphenyl)iminoguanidine;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O.H2O4S/c8-7(9)11-10-5-1-3-6(12)4-2-5;1-5(2,3)4/h1-4,12H,(H3,8,9);(H2,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQURQXBYNVBPKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC(=N)N)O.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

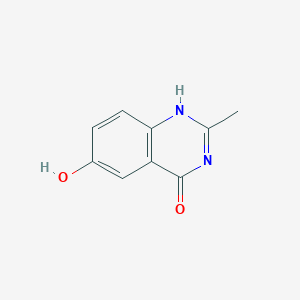
![Dispiro[5.2.5.2]hexadecan-7-one](/img/structure/B156676.png)
![(6aR)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran](/img/structure/B156677.png)
